1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine 1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Brand Name: Vulcanchem
CAS No.: 892748-24-2
VCID: VC5722251
InChI: InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3
SMILES: CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Molecular Formula: C15H12N6OS
Molecular Weight: 324.36

1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

CAS No.: 892748-24-2

Cat. No.: VC5722251

Molecular Formula: C15H12N6OS

Molecular Weight: 324.36

* For research use only. Not for human or veterinary use.

1-(2-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine - 892748-24-2

Specification

CAS No. 892748-24-2
Molecular Formula C15H12N6OS
Molecular Weight 324.36
IUPAC Name 3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Standard InChI InChI=1S/C15H12N6OS/c1-9-5-2-3-6-10(9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-7-4-8-23-11/h2-8H,16H2,1H3
Standard InChI Key OZUDDNNIFCWALJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has a molecular formula of C₁₅H₁₂N₆OS and a molecular weight of 324.36 g/mol. Its IUPAC name, 3-(2-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, reflects the integration of three heterocyclic systems:

  • A 1,2,3-triazole ring substituted with a 2-methylphenyl group and an amine.

  • A 1,2,4-oxadiazole ring linked to a thiophene group.

  • A thiophene ring contributing to electronic delocalization.

Table 1: Key Molecular Properties

PropertyValue
CAS No.892748-24-2
Molecular FormulaC₁₅H₁₂N₆OS
Molecular Weight324.36 g/mol
SMILESCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
SolubilityNot publicly available

Spectroscopic Analysis

Structural elucidation relies on IR, ¹H-NMR, and mass spectrometry:

  • IR Spectroscopy: Peaks at 3,200–3,400 cm⁻¹ indicate N-H stretching (amine group), while bands near 1,650 cm⁻¹ correspond to C=N vibrations in the oxadiazole ring.

  • ¹H-NMR: Signals between δ 7.0–8.5 ppm confirm aromatic protons from the thiophene and 2-methylphenyl groups. A singlet at δ 2.4 ppm corresponds to the methyl group.

  • Mass Spectrometry: The molecular ion peak at m/z 324 aligns with the molecular weight, with fragmentation patterns confirming the triazole-oxadiazole backbone.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions to construct the triazole and oxadiazole rings:

  • Oxadiazole Formation: Thiophene-2-carbohydrazide reacts with aryl isothiocyanates to form thiosemicarbazides, which undergo alkali cyclization to yield mercaptotriazoles .

  • Triazole Functionalization: Mercaptotriazoles are coupled with 2-chloro-N-(2-thiazolyl)acetamide to introduce the thiazole moiety .

  • Final Assembly: The thiophene-linked oxadiazole is conjugated with the triazole-amine core via nucleophilic substitution.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
1Thionyl chloride, chlorobenzene, 80°CExcess reagent drives cyclization
2Acetic anhydride, reflux, 6 hrsCatalytic acid enhances kinetics
3DMF, K₂CO₃, 60°CSolvent polarity improves coupling

Structural Confirmation

X-ray crystallography and ²⁵ heteronuclear NMR validate the planar geometry of the oxadiazole-triazole system, with dihedral angles <10° between rings, facilitating π-π stacking in biological targets .

Pharmacological Activities

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity:

  • Antibacterial: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ciprofloxacin in some derivatives .

  • Antifungal: Moderate activity against Candida albicans (MIC: 16–32 µg/mL), attributed to ergosterol biosynthesis inhibition .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF7 (Breast)12.5Doxorubicin (10.2)
HCT116 (Colon)18.7Doxorubicin (9.8)

Computational and Mechanistic Insights

Molecular Docking

Docking studies (PDB: 1AX8) reveal strong binding (−9.2 kcal/mol) to the ATP-binding site of EGFR kinase, driven by:

  • Hydrogen bonds between the triazole amine and Met793.

  • π-alkyl interactions with the thiophene ring and Leu718 .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Pe > 8 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4 oxidation at the methylphenyl group.

Applications and Future Directions

Drug Discovery

The compound serves as a lead for:

  • Dual-action agents: Merging antimicrobial and anticancer pharmacophores .

  • Kinase inhibitors: Optimizing substituents to enhance EGFR selectivity.

Materials Science

  • Organic semiconductors: Thiophene and oxadiazole enhance charge mobility (µe ~ 0.12 cm²/V·s).

Research Gaps

  • In vivo toxicology: Acute toxicity profiles remain uncharacterized.

  • Resistance studies: Potential for microbial resistance via efflux pumps.

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